Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate
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Overview
Description
Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate is a useful research compound. Its molecular formula is C18H12ClF3N2O2 and its molecular weight is 380.75. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Activity
- Derivatives of Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate have been synthesized and tested for antimalarial activity. Notably, specific compounds showed significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria (Görlitzer et al., 2006).
Synthesis and Characterization
- A study focused on the facile and inexpensive synthesis of novel methylenedioxy-bearing quinoline derivatives, demonstrating their potential in various chemical applications (Gao et al., 2011).
- Another research synthesized and analyzed novel arylated quinolines using various analytical techniques and computational methods, highlighting their nonlinear optical (NLO) properties, which are significant for technological applications (Khalid et al., 2019).
Photovoltaic Properties
- The photovoltaic properties of quinoline derivatives were investigated for their application in organic–inorganic photodiode fabrication. The study indicates their potential use in photovoltaics, a crucial aspect of renewable energy technology (Zeyada et al., 2016).
Anticancer Research
- Research into quinoline derivatives has shown potential in anticancer applications. A study synthesized various quinoline-4-carboxylic acid derivatives and tested their cytotoxic activity against carcinoma cell lines, indicating their potential as novel anticancer agents (Bhatt et al., 2015).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .
Mode of Action
The mode of action involves the compound interacting with its target enzyme, potentially through key hydrogen bonding interactions . The trifluoromethyl group attached to the phenyl ring could play a significant role in this interaction, contributing to the compound’s potency .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The trifluoromethyl group is known to influence the physico-chemical behavior and biological activity of compounds, which could impact the compound’s bioavailability .
Result of Action
The presence of the trifluoromethyl group could potentially enhance the compound’s potency towards its target enzyme .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the trifluoromethyl group’s unique physicochemical properties can impact the compound’s chemical reactivity and biological activity . Additionally, the compound’s stability could be influenced by the reaction conditions, as seen in the Suzuki–Miyaura coupling reaction .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 6-chloro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O2/c1-26-17(25)16-9-15(13-8-11(19)5-6-14(13)24-16)23-12-4-2-3-10(7-12)18(20,21)22/h2-9H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHYKVHYZPFXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.